molecular formula C7H18Br2N2 B1364186 1-Propylpiperazine Dihydrobromide CAS No. 64262-23-3

1-Propylpiperazine Dihydrobromide

Cat. No. B1364186
CAS RN: 64262-23-3
M. Wt: 290.04 g/mol
InChI Key: YTPQLWVHCBATKO-UHFFFAOYSA-N
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Description

1-Propylpiperazine Dihydrobromide is a chemical compound that belongs to the family of piperazines. It is often abbreviated as PPP and is widely used in scientific research as a chemical precursor for the synthesis of other compounds. The empirical formula is C7H16N2 -+ 2HBr and the linear formula is C7H16N2 -+ 2HBr .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group . 1-n-Propylpiperazine dihydrobromide reacts with potassium thiocyanate to yield 1-(4-n-propyl)piperazine thioamide .


Molecular Structure Analysis

The molecular weight of this compound is 290.04 . The SMILES string representation is Br.Br.CCCN1CCNCC1 .


Chemical Reactions Analysis

1-n-Propylpiperazine dihydrobromide reacts with potassium thiocyanate to yield 1-(4-n-propyl)piperazine thioamide . It was also used in the synthesis of amidines and sulfonamides of 5-and 6-amino-2,3- bis (4-alkyl-1-piperazazinyl)quinoxalines .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It is soluble in water at a concentration of 50 mg/mL . The melting point ranges from 259.5 to 264.5 degrees Celsius .

Scientific Research Applications

Catalysis in Organic Synthesis

1-Propylpiperazine dihydrobromide, in its various forms, has been utilized as a catalyst in organic synthesis. For instance, silica-bonded N-propylpiperazine sodium n-propionate (SBPPSP) demonstrated efficiency as a solid base in synthesizing 4H-pyran derivatives, including 3,4-dihydropyrano[c]chromenes and 2-amino-4H-benzo[e]-chromenes (Niknam et al., 2013). Another study highlighted its application in creating benzopyrano[2,3-d]pyrimidines under solvent-free conditions (Niknam & Borazjani, 2016). Additionally, it was used as a catalyst for preparing hydroxy-substituted naphthalene-1,4-dione derivatives and 2-amino-3-cyano-4-aryl-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromenes (Khorami & Shaterian, 2014).

Drug Development and Pharmacological Properties

This compound derivatives have been explored in the development of new pharmaceutical compounds. One study discussed the creation of hybrid anticonvulsant agents from 1-(4-phenylpiperazin-1-yl)-propanamides and (2,5-dioxopyrrolidin-1-yl)butanamides, which showed promising activity in preclinical seizure models (Kamiński et al., 2015). Another research investigated N-arylpiperazinyl-N'-propylamino derivatives of heteroaryl amides for their potential as uroselective alpha 1-adrenoceptor antagonists, showcasing the versatility of 1-propylpiperazine derivatives in drug development (Elworthy et al., 1997).

Chemical Research and Analysis

Research has been conducted to understand the chemical properties of this compound and its derivatives. For example, theoretical calculations of the pKa values of 1-aryl-4-propylpiperazine drugs in aqueous solution were carried out to predict their acidities, which is crucial in drug design (Fan et al., 2014). Another study focused on the determination of 1-aryl-4-propylpiperazine pKa values, indicating how substituents modulate the basicity of N-4 nitrogen, an important factor in ligand-receptor interaction (Lacivita et al., 2009).

Safety and Hazards

1-Propylpiperazine Dihydrobromide can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing protective gloves, eye protection, and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do, and continue rinsing .

Mechanism of Action

Mode of Action

1-Propylpiperazine Dihydrobromide is known to react with potassium thiocyanate to yield 1-(4-n-propyl)piperazine thioamide . .

Biochemical Pathways

It has been used in the synthesis of amidines and sulfonamides of 5-and 6-amino-2,3-bis(4-alkyl-1-piperazazinyl)quinoxalines , suggesting it may play a role in these chemical reactions.

Pharmacokinetics

Its solubility in water is 50 mg/mL, indicating that it may have good bioavailability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is known that the compound is hygroscopic , suggesting that moisture in the environment could potentially affect its stability.

properties

IUPAC Name

1-propylpiperazine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2BrH/c1-2-5-9-6-3-8-4-7-9;;/h8H,2-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPQLWVHCBATKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCNCC1.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60214484
Record name N-Propylpiperazinium dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60214484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64262-23-3
Record name N-Propylpiperazinium dibromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064262233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Propylpiperazinium dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60214484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-propylpiperazinium dibromide
Source European Chemicals Agency (ECHA)
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Record name 1-Propylpiperazine dihydrobromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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